![molecular formula C13H14N2O B2563864 N-(5-cyano-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide CAS No. 107756-67-2](/img/structure/B2563864.png)
N-(5-cyano-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide
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Overview
Description
“N-(5-cyano-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide” is a chemical compound with the molecular formula C12H15NO . It is a member of tetralins . The compound is stored in a dry, room temperature environment .
Synthesis Analysis
The synthesis of cyanoacetamides, such as “N-(5-cyano-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide”, can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .Molecular Structure Analysis
The InChI code for “N-(5-cyano-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide” is 1S/C12H15NO/c1-9(14)13-12-7-6-10-4-2-3-5-11(10)8-12/h6-8H,2-5H2,1H3,(H,13,14) .Chemical Reactions Analysis
Cyanoacetamide-N-derivatives are considered one of the most important precursors for heterocyclic synthesis. They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .Physical And Chemical Properties Analysis
“N-(5-cyano-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide” is a solid at room temperature . The compound has a molecular weight of 189.26 .Scientific Research Applications
- In silico molecular docking studies suggest that it could serve as a 5-lipoxygenase (5-LOX) inhibitor .
- The compound 7g , derived from a similar structure, demonstrated excellent antibacterial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
- These compounds were assessed on three human tumor cell lines, including breast adenocarcinoma (MCF-7) and others .
- Historically associated with antipyretic and anti-inflammatory properties, antipyrine-bearing molecules have been explored as potential modulators for various pathological processes .
- While not directly studied for neuroprotection, the structural similarity to Edaravone (a neuroprotective antioxidant drug) suggests that further investigations into its neuroprotective effects may be worthwhile .
Anti-Inflammatory Activity
Antibacterial Properties
Tumor Cell Growth Inhibition
Medicinal Chemistry Tool
Neuroprotective Potential
Synthetic Methodology
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of N-(5-cyano-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide It is known that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , which could suggest a similar mechanism for this compound.
Mode of Action
The specific mode of action of N-(5-cyano-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide It can be inferred from related compounds that it may interact with its targets, leading to changes in cellular processes .
Biochemical Pathways
The biochemical pathways affected by N-(5-cyano-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide Similar compounds have been found to possess various biological activities, affecting a wide range of pathways .
Result of Action
The molecular and cellular effects of N-(5-cyano-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide Similar compounds have been found to exhibit a range of biological activities, suggesting that this compound may have similar effects .
properties
IUPAC Name |
N-(5-cyano-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-9(16)15-12-5-6-13-10(7-12)3-2-4-11(13)8-14/h5-7,11H,2-4H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDZWHUBLDZGZGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)C(CCC2)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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